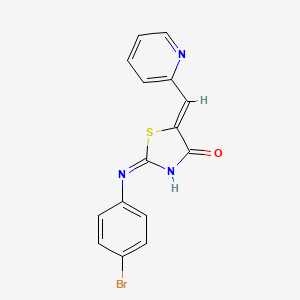![molecular formula C28H23BrN4O3 B13379413 N-(1-{[2-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadienyl)benzamide](/img/structure/B13379413.png)
N-(1-{[2-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadienyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{[2-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadienyl)benzamide is a complex organic compound that features an indole moiety, a hydrazine linkage, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[2-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadienyl)benzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Japp-Klingemann reaction.
Hydrazine Formation: The brominated indole is reacted with hydrazine to form the hydrazine derivative.
Coupling with Benzamide: The hydrazine derivative is then coupled with benzamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-{[2-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadienyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific biological pathways.
Biological Studies: It can be used to study the biological activity of indole derivatives and their interactions with various biomolecules.
Industrial Applications: The compound may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-{[2-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadienyl)benzamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The hydrazine linkage may also play a role in the compound’s biological activity by forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Hydrazine Derivatives: Compounds like phenylhydrazine and benzylhydrazine share the hydrazine linkage and are used in various chemical reactions.
Uniqueness
N-(1-{[2-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadienyl)benzamide is unique due to its combination of an indole moiety, a hydrazine linkage, and a benzamide group. This unique structure may confer specific biological activities that are not observed in other similar compounds .
Properties
Molecular Formula |
C28H23BrN4O3 |
|---|---|
Molecular Weight |
543.4 g/mol |
IUPAC Name |
N-[(2Z,4E)-1-[(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)diazenyl]-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide |
InChI |
InChI=1S/C28H23BrN4O3/c1-17(13-19-9-5-3-6-10-19)16-23(30-26(34)20-11-7-4-8-12-20)27(35)33-32-25-21-14-18(2)15-22(29)24(21)31-28(25)36/h3-16,31,36H,1-2H3,(H,30,34)/b17-13+,23-16-,33-32? |
InChI Key |
DNPLZSACAQKYPT-HRXKTGDISA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/NC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=O)C(=CC(=CC3=CC=CC=C3)C)NC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Methylbenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one](/img/structure/B13379332.png)
![Ethyl 2-[(5-bromo-2-hydroxy-3-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13379346.png)
![ethyl 2-[(4-fluorophenyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13379350.png)

![2-[(3-Chloro-2-methylphenyl)imino]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B13379359.png)

![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{2-hydroxy-5-nitrobenzylidene}propanohydrazide](/img/structure/B13379372.png)
![(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B13379379.png)

![ethyl 2-[[(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13379400.png)

![(5Z)-2-(4-bromoanilino)-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379408.png)
![methyl 2-{[(1-(2-furylmethyl)-3-isopropyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate](/img/structure/B13379414.png)
![N-(3-methyl-1-{[2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide](/img/structure/B13379417.png)
